molecular formula C9H8Cl2O B1455305 1-(2,6-Dichlorophenyl)propan-1-one CAS No. 1261792-92-0

1-(2,6-Dichlorophenyl)propan-1-one

Cat. No.: B1455305
CAS No.: 1261792-92-0
M. Wt: 203.06 g/mol
InChI Key: ICSKLVVLACKLMV-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Ketones and Propanone Derivatives

1-(2,6-Dichlorophenyl)propan-1-one belongs to the class of halogenated aromatic ketones. This group of compounds is characterized by a ketone functional group and at least one halogen atom bonded to an aromatic ring system. The presence of the dichloro-substituted phenyl ring significantly influences the compound's reactivity and physical properties.

The propanone-derived structure of this molecule is also noteworthy. Propanone derivatives are a class of organic compounds that contain the propan-1-one moiety. The reactivity of the carbonyl group and the adjacent alpha-protons in these derivatives makes them valuable starting materials in a variety of organic syntheses.

Significance as a Versatile Synthetic Intermediate and Molecular Scaffold

In the field of organic synthesis, this compound is recognized as a valuable synthetic intermediate and molecular scaffold. sigmaaldrich.comaxonmedchem.com Synthetic intermediates are compounds that are the product of one step in a multi-step synthesis and serve as the starting material for the next. Molecular scaffolds are core structures of a molecule to which various functional groups can be attached to create a library of related compounds.

The utility of this compound stems from the reactive sites within its structure. The ketone's carbonyl group can undergo a wide range of nucleophilic addition reactions, while the protons on the carbon atom adjacent to the carbonyl group (the α-protons) can be removed by a base to form an enolate, which can then act as a nucleophile in other reactions. Furthermore, the dichlorophenyl group can be modified through various aromatic substitution reactions, although the two chlorine atoms can make some of these reactions more challenging.

Overview of Academic Research Trajectories for this compound and its Structural Analogs

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectories of its structural analogs provide significant insights. A key area of investigation for closely related compounds, such as 2-(2,6-dichlorophenyl)acetic acid, is in the development of pharmacologically active molecules. For instance, 2-(2,6-dichlorophenyl)acetic acid has been utilized as a building block in the synthesis of LY3154207, a positive allosteric modulator of the dopamine (B1211576) D1 receptor, which has been investigated for its potential in treating Lewy body dementia. nih.govacs.orgresearchgate.net

Research on other dichlorophenyl propanone isomers and halogenated ketones, in general, points towards their application in the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. These applications often leverage the reactivity of the ketone and the influence of the halogen substituents on the aromatic ring.

Properties of this compound and its Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1261792-92-0C₉H₈Cl₂O203.07
1-(3,5-Dichlorophenyl)propan-1-one92821-92-6C₉H₈Cl₂O203.07
1-(2,4-Dichlorophenyl)propan-1-one37885-41-9C₉H₈Cl₂O203.07
1-(2,5-Dichlorophenyl)propan-1-one206423-63-2C₉H₈Cl₂O203.07
2,6-Dichlorophenylacetic acid6575-24-2C₈H₆Cl₂O₂205.04

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSKLVVLACKLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 1 2,6 Dichlorophenyl Propan 1 One and Its Derivatives

Direct Synthetic Approaches to the Core 1-(2,6-Dichlorophenyl)propan-1-one Structure

The formation of the foundational this compound structure is primarily achieved through established organic reactions, notably Friedel-Crafts acylation and conversions from suitable precursors.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation stands as a cornerstone for synthesizing aryl ketones, including this compound. libretexts.orgresearchgate.net This electrophilic aromatic substitution reaction involves the introduction of an acyl group into an aromatic ring. libretexts.org In the case of this compound, the reaction would typically involve the acylation of 1,3-dichlorobenzene (B1664543) with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgchemguide.co.ukkhanacademy.org

The general mechanism commences with the activation of the acylating agent by the Lewis acid, forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene, leading to the formation of a sigma complex, also known as an arenium ion. libretexts.org Subsequent deprotonation of the arenium ion re-establishes aromaticity and yields the desired ketone product. libretexts.org It is important to note that the substitution pattern on the resulting product is influenced by the directing effects of the existing chloro substituents on the benzene (B151609) ring. libretexts.org

While effective, traditional Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst, leading to significant waste. researchgate.net Modern approaches focus on the use of reusable solid acid catalysts like zeolites and ion-exchange resins to create more environmentally benign processes. researchgate.net

Precursor-Based Conversions

An alternative route to this compound involves the chemical transformation of precursor molecules that already contain the dichlorophenyl moiety. For instance, a plausible but less direct method could involve the oxidation of a corresponding secondary alcohol, (1R)-1-(2,6-dichlorophenyl)propan-1-ol. nih.gov This transformation would typically employ standard oxidizing agents to convert the hydroxyl group into a ketone.

Another precursor-based approach could start from 2-(2,6-dichlorophenyl)acetic acid. This acid could potentially be converted to the corresponding acid chloride, which could then undergo a reaction with an appropriate organometallic reagent, such as an organocadmium or organocuprate reagent derived from propane, to yield the target ketone. While this method is multi-step, it offers an alternative pathway when direct acylation is not feasible or desirable.

Synthesis of Chemically Modified Derivatives and Analogs Featuring the 2,6-Dichlorophenyl Propanone Moiety

The this compound core structure serves as a versatile scaffold for the synthesis of a wide array of derivatives through various organic reactions.

Condensation Reactions (e.g., Claisen-Schmidt Condensation for Chalcones)

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that reacts an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is instrumental in the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones. jetir.orgchemrevlett.comnih.gov In this context, this compound can be reacted with various aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield chalcone (B49325) derivatives. jetir.orgresearchgate.net

The reaction proceeds by the deprotonation of the α-carbon of the propanone moiety by the base, forming an enolate ion. gordon.edubyjus.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to form the stable, conjugated enone system characteristic of chalcones. gordon.edu The diversity of commercially available aromatic aldehydes allows for the synthesis of a large library of chalcone derivatives with varied substitution patterns on one of the aromatic rings. nih.gov

Representative Chalcone Synthesis via Claisen-Schmidt Condensation
Reactant 1Reactant 2 (Aromatic Aldehyde)CatalystProduct Type
This compoundBenzaldehydeNaOH or KOH(E)-1-(2,6-dichlorophenyl)-3-phenylprop-2-en-1-one
This compound4-MethoxybenzaldehydeNaOH or KOH(E)-1-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
This compound4-NitrobenzaldehydeNaOH or KOH(E)-1-(2,6-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions leading to Pyrazoles)

The chalcone derivatives synthesized from this compound are valuable precursors for the construction of heterocyclic compounds, such as pyrazoles, through cycloaddition reactions. eurekaselect.comnih.gov Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry. nih.govbenthamscience.com

A common method for synthesizing pyrazoles from chalcones involves a condensation reaction with hydrazine (B178648) or its derivatives. eurekaselect.com The reaction proceeds through a Michael addition of the hydrazine to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrazole (B372694) ring. The use of substituted hydrazines allows for the introduction of various substituents on the pyrazole nitrogen atom. nih.gov This transformation highlights the utility of the 2,6-dichlorophenyl propanone moiety as a building block for accessing diverse heterocyclic systems. nih.gov

Functional Group Interconversions of the Propanone Moiety

The ketone functional group of this compound and its derivatives is amenable to a variety of transformations, further expanding the chemical diversity of this compound class.

Reductions: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to convert the ketone to the corresponding 1-(2,6-dichlorophenyl)propan-1-ol (B2988691). Bioreduction methods using whole-cell biocatalysts, such as yeast strains, can also achieve this transformation, often with high enantioselectivity. nih.gov

Oxidations: While the ketone itself is at a relatively high oxidation state, the adjacent methylene (B1212753) group can be a site for oxidation under specific conditions. However, a more common oxidative transformation in this context would involve the oxidation of precursor alcohols to synthesize the ketone, as mentioned previously.

α-Substitutions: The α-carbon to the carbonyl group can be functionalized through various substitution reactions. For instance, α-halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. The resulting α-halo ketone is a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at this position.

Examples of Functional Group Interconversions
Starting MaterialReagent(s)Reaction TypeProduct
This compoundNaBH₄ or LiAlH₄Reduction1-(2,6-Dichlorophenyl)propan-1-ol
This compoundN-Bromosuccinimide (NBS)α-Halogenation2-Bromo-1-(2,6-dichlorophenyl)propan-1-one
(E)-1-(2,6-dichlorophenyl)-3-phenylprop-2-en-1-oneHydrazine (N₂H₄)Cycloaddition/Condensation5-(2,6-Dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Transformations Involving the Dichlorophenyl Moiety (e.g., Nucleophilic Aromatic Substitution on Related Scaffolds)

The 2,6-dichlorophenyl group presents a unique challenge and opportunity for synthetic modification. While the chlorine atoms are generally unreactive towards nucleophilic aromatic substitution (SNAr) due to the electron-rich nature of the benzene ring, their reactivity can be enhanced by the presence of strongly electron-withdrawing groups on the aromatic ring. mdpi.comnih.govsigmaaldrich.com These reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the leaving group restores the aromaticity of the ring.

The position of electron-withdrawing groups relative to the leaving group is critical. For an SNAr reaction to occur, these groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. sigmaaldrich.com In the case of this compound, the propanoyl group itself is an electron-withdrawing group, but it is not directly attached to the ring at a position that would significantly activate the chlorine atoms towards traditional SNAr.

However, studies on related heterocyclic systems, such as dichloropyrazines and 2,4-dichloroquinazolines, provide valuable insights into the regioselectivity of SNAr reactions on scaffolds with multiple halogen substituents. mdpi.comresearchgate.net In these systems, the position of substitution is influenced by the electronic nature of other substituents on the ring. For instance, in 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group at the 2-position favors substitution at the 3-position. researchgate.net Computational studies, including Density Functional Theory (DFT), have been employed to rationalize these experimental observations by analyzing the Fukui index and transition state energies. mdpi.comresearchgate.net

While direct examples of SNAr on this compound are not extensively reported in the literature, the principles derived from related structures suggest that derivatization of the dichlorophenyl moiety would likely require harsh reaction conditions or the introduction of additional activating groups.

Stereoselective Synthesis and Chiral Derivatization Strategies

The carbonyl group in this compound offers a prime site for stereoselective transformations, leading to the formation of chiral alcohols which are valuable intermediates in asymmetric synthesis. The primary method for achieving this is the stereoselective reduction of the ketone.

Enzymatic reductions have emerged as a powerful tool for the synthesis of enantiomerically pure alcohols. For example, a ketoreductase from Scheffersomyces stipitis has been successfully used for the asymmetric reduction of the structurally similar 2-chloro-1-(2,4-dichlorophenyl)ethanone, yielding the corresponding (R)-alcohol with high enantiomeric excess (ee) and isolated yield. chiraltech.com This highlights the potential for employing biocatalysts to produce chiral 1-(2,6-dichlorophenyl)propan-1-ol.

Beyond enzymatic methods, asymmetric reduction can be achieved using chiral catalysts. While specific examples for this compound are not detailed in the provided search results, the general field of asymmetric catalysis offers a plethora of options. frontiersin.org These often involve the use of chiral ligands in combination with a metal catalyst to facilitate the enantioselective transfer of a hydride to the ketone.

Once the racemic alcohol, 1-(2,6-dichlorophenyl)propan-1-ol, is formed, the enantiomers can be separated using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for this purpose. nih.govchromatographyonline.com The choice of the CSP and the mobile phase is critical for achieving good separation. Polysaccharide-based and macrocyclic glycopeptide columns are frequently used for their broad applicability. chromatographyonline.com For instance, the diastereomeric amides formed by reacting a racemic acid with a chiral amine, such as (-)-camphorsultam, can be separated by HPLC on silica (B1680970) gel. nih.gov

The following table summarizes potential strategies for stereoselective synthesis and chiral derivatization based on analogous compounds:

Table 1: Strategies for Stereoselective Synthesis and Chiral Derivatization

Strategy Method Example/Analogy Expected Outcome
Stereoselective Reduction Enzymatic Reduction Ketoreductase from Scheffersomyces stipitis on 2-chloro-1-(2,4-dichlorophenyl)ethanone chiraltech.com Enantiomerically enriched 1-(2,6-dichlorophenyl)propan-1-ol
Asymmetric Catalysis General methods using chiral metal catalysts and ligands frontiersin.org Enantiomerically enriched 1-(2,6-dichlorophenyl)propan-1-ol
Chiral Derivatization & Separation HPLC with Chiral Stationary Phase Separation of diastereomeric amides using camphorsultam nih.gov Separation of enantiomers of 1-(2,6-dichlorophenyl)propan-1-ol or its derivatives

Mechanistic Investigations of Key Synthetic Transformations

The primary route for the synthesis of this compound is likely the Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). lscollege.ac.in

The mechanism of the Friedel-Crafts acylation proceeds through several well-established steps:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl chloride, making it a better leaving group. Cleavage of the carbon-halogen bond generates a resonance-stabilized acylium ion. This species is the active electrophile in the reaction. chromatographyonline.com

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1,3-dichlorobenzene attacks the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that underwent substitution, restoring the aromaticity of the ring and yielding the final ketone product. The catalyst is also regenerated in this step. chromatographyonline.com

It is important to note that in Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst. Therefore, a stoichiometric amount of the catalyst is often required, and an aqueous workup is necessary to liberate the final product. lscollege.ac.in

A study on the synthesis of a complex molecule, LY3154207, which contains a 2-(2,6-dichlorophenyl)acetyl moiety, utilized a coupling reaction between an amine and 2-(2,6-dichlorophenyl)acetic acid. acs.orgnih.gov While not a direct synthesis of the target ketone, this demonstrates a method for incorporating the 2,6-dichlorophenyl group into a larger structure. The subsequent treatment of the resulting amide with a Grignard reagent (MeMgBr) in the presence of a lanthanide salt to promote the addition to the enolizable substrate showcases a relevant transformation of a derivative. acs.orgnih.gov

Mechanistic investigations into such reactions often employ spectroscopic techniques to identify and characterize intermediates. For example, proton NMR spectroscopy was used to identify the presence of rotamers in a derivative of LY3154207. acs.org Furthermore, computational methods are increasingly used to model reaction pathways and predict the stability of intermediates and transition states, providing deeper insight into the reaction mechanism.

Computational and Theoretical Chemistry of 1 2,6 Dichlorophenyl Propan 1 One

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized geometries, vibrational frequencies, and various electronic properties of molecules with a high degree of accuracy.

Molecular Geometry Optimization and Conformer Analysis

The first step in the computational analysis of 1-(2,6-dichlorophenyl)propan-1-one involves the optimization of its molecular geometry to find the most stable conformation. This process identifies the arrangement of atoms that corresponds to a minimum on the potential energy surface. Due to the presence of the propanoyl chain, rotational isomers (conformers) are possible. A potential energy surface scan around the rotatable bonds, such as the C-C bond between the carbonyl group and the ethyl group, as well as the C-C bond connecting the phenyl ring to the carbonyl group, is necessary to identify all stable conformers. mdpi.com

The steric hindrance imposed by the two chlorine atoms at the ortho positions (2 and 6) of the phenyl ring significantly influences the preferred conformation. These bulky substituents are expected to force the propanoyl group out of the plane of the benzene (B151609) ring to minimize steric repulsion. The dihedral angle between the plane of the phenyl ring and the plane of the propanoyl group is a key parameter in describing the molecular conformation.

Table 1: Illustrative Optimized Geometrical Parameters for a Plausible Conformer of this compound (Theoretical)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Cl (avg.)1.74
C=O1.22
C-C (ring avg.)1.39
C(ring)-C(carbonyl)1.51
C(carbonyl)-C(ethyl)1.52
C(ring)-C(carbonyl)-O121.0
C(ring)-C(carbonyl)-C(ethyl)118.0
Cl-C(ring)-C(ring)120.0
C(2)-C(1)-C(carbonyl)-O

Note: The values in this table are illustrative and based on general values from DFT calculations of similar molecules. They are not from a specific calculation on this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be correlated with experimental data to confirm the structure of the synthesized compound. nih.govrsc.org

The vibrational modes of this compound can be assigned to specific molecular motions. Key vibrational frequencies include:

C=O stretching: This mode typically appears as a strong band in the IR spectrum, expected in the region of 1680-1700 cm⁻¹. The position can be influenced by the electronic effects of the dichlorophenyl group.

C-Cl stretching: These vibrations are expected in the fingerprint region of the spectrum, typically between 850 and 550 cm⁻¹. acs.org

Aromatic C-H stretching: These vibrations usually appear above 3000 cm⁻¹. acs.org

Aliphatic C-H stretching: The stretching vibrations of the ethyl group are expected in the 2850-2960 cm⁻¹ region. acs.org

Aromatic ring vibrations: The characteristic stretching and bending vibrations of the benzene ring are expected in the 1400-1600 cm⁻¹ range.

The effect of chlorine substitution on the vibrational modes of the benzene ring has been studied, indicating that both the number and position of substituents influence vibrational coupling and energy transfer. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for this compound (Theoretical)

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretching
~2980-2870Aliphatic C-H stretching (CH₃, CH₂)
~1690C=O stretching
~1580, 1450Aromatic C=C stretching
~1460CH₂ scissoring, CH₃ asymmetric bending
~1100Aromatic ring in-plane bending
~780, ~750C-Cl stretching
~580C-C-O bending

Note: These are typical frequency ranges for the assigned vibrations and are not the result of a specific calculation for the title compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Chemical Reactivity Descriptors)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic properties and reactivity of a molecule. youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ = -χ is the electronic chemical potential. cnr.it

Table 3: Illustrative Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors (Theoretical)

ParameterValue (eV)
EHOMO~ -6.5
ELUMO~ -1.8
HOMO-LUMO Gap (ΔE)~ 4.7
Ionization Potential (I)~ 6.5
Electron Affinity (A)~ 1.8
Electronegativity (χ)~ 4.15
Chemical Hardness (η)~ 2.35
Electrophilicity Index (ω)~ 3.66

Note: These values are illustrative, based on typical DFT calculations for similar halogenated aromatic ketones, and are not from a specific calculation on this compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map is expected to show the most negative potential (red) localized around the oxygen atom of the carbonyl group, due to its high electronegativity and the presence of lone pairs of electrons. This region is the primary site for electrophilic attack. The regions around the hydrogen atoms of the phenyl ring and the ethyl group will exhibit positive potential (blue), making them susceptible to nucleophilic interactions. The chlorine atoms, being electronegative, will also influence the charge distribution on the ring.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including the prediction of electronic absorption spectra (UV-Vis). journaljenrr.com By calculating the transition energies and oscillator strengths, the absorption maxima (λmax) can be predicted and compared with experimental data.

The electronic transitions in this compound are expected to be of the n → π* and π → π* types. The n → π* transition, involving the excitation of an electron from a non-bonding orbital (on the carbonyl oxygen) to an anti-bonding π* orbital, is typically weak. The π → π* transitions, involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital within the aromatic system, are generally more intense. The substitution of the phenyl ring with chlorine atoms can cause a shift in the absorption bands (bathochromic or hypsochromic shift) compared to the unsubstituted propiophenone.

Table 4: Illustrative Predicted Electronic Absorption Wavelengths and Transitions for this compound (Theoretical)

λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
~320~0.01HOMO -> LUMO+1n → π
~280~0.25HOMO -> LUMOπ → π
~240~0.40HOMO-1 -> LUMOπ → π*

Note: These values are illustrative and represent typical results from TD-DFT calculations on similar aromatic ketones. They are not from a specific calculation on this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including conformational changes and interactions with a solvent. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound over a period of time, providing insights into its flexibility and the relative populations of different conformers at a given temperature.

An MD simulation of this molecule in a solvent, such as water or an organic solvent, would reveal the dynamics of the rotation around the single bonds and how the solvent molecules arrange themselves around the solute. This can provide a more realistic picture of the molecule's behavior in solution compared to the static picture from DFT calculations in the gas phase. The simulations can also be used to calculate thermodynamic properties such as free energies of solvation. Due to the presence of halogen atoms, specific interactions like halogen bonding could also be investigated through MD simulations. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks for Chemical Property Prediction)

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach aimed at establishing a mathematical correlation between the chemical structure of a compound and its biological activity or other physicochemical properties. sysrevpharm.orgscienceforecastoa.com The fundamental principle of QSAR is that the structural and physicochemical properties of a molecule determine its activity. sysrevpharm.org By quantifying these properties, known as molecular descriptors, it is possible to develop predictive models. nih.gov These models are invaluable in drug discovery, toxicology, and environmental science for forecasting the activity of novel chemical entities, thereby prioritizing synthesis and testing efforts. scienceforecastoa.comnih.gov

The development of a QSAR model for a series of compounds, such as derivatives of this compound, would theoretically involve several key steps. sysrevpharm.org First, a dataset of molecules with known activities (e.g., enzyme inhibition, cytotoxicity, or receptor binding affinity) would be compiled. For each molecule in this set, a wide range of molecular descriptors would be calculated. These descriptors can be categorized into several classes:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts. nih.gov

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments. nih.gov

3D Descriptors: Calculated from the 3D conformation of the molecule, encompassing steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges). scienceforecastoa.com

Once the descriptors are calculated, a mathematical model is generated to correlate these descriptors with the observed biological activity. A common technique is Multiple Linear Regression (MLR), which produces a linear equation. sysrevpharm.org More advanced methods like the Genetic Algorithm-based Multiple Linear Regression (GA-MLR) can be employed to select the most relevant descriptors from a large pool, thereby improving the robustness and predictive power of the model. sysrevpharm.org

For a hypothetical QSAR study on analogues of this compound targeting a specific biological endpoint, the resulting model might take the form of a linear equation. For instance, a study on para-substituted methcathinone (B1676376) analogues successfully correlated steric, electronic, and lipophilic parameters with their neurochemical and behavioral effects. nih.gov Similarly, a QSAR model for 2-phenylacrylonitriles targeting the Arylhydrocarbon Receptor (AhR) yielded a predictive model for cytotoxicity against MCF-7 breast cancer cells using seven molecular descriptors. nih.gov

To illustrate the application of QSAR, consider a hypothetical scenario where the anti-cancer activity of a series of compounds related to this compound is being investigated. The table below presents a hypothetical QSAR model, demonstrating the relationship between selected descriptors and activity.

Hypothetical QSAR Data for this compound Analogues

Compound Log(1/C) (Observed Activity) Descriptor 1 (e.g., LogP) Descriptor 2 (e.g., Molar Refractivity) Log(1/C) (Predicted Activity)
Analogue 1 5.2 3.1 85.2 5.15
Analogue 2 4.8 2.8 80.1 4.85
Analogue 3 5.5 3.4 90.3 5.45
Analogue 4 4.5 2.5 75.9 4.55

This table is for illustrative purposes only and does not represent actual experimental data.

The predictive accuracy of a QSAR model is assessed through rigorous internal and external validation techniques to ensure its reliability for screening new compounds. nih.gov

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics, telecommunications, and optical computing. chemrxiv.org The NLO response of a molecule is governed by its hyperpolarizability. researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for the theoretical evaluation of NLO properties, enabling the rational design of new materials with enhanced NLO characteristics. researchgate.netrsc.org

The investigation of the NLO properties of this compound would involve calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net These parameters quantify the molecule's response to an external electric field. A large hyperpolarizability value is indicative of a significant NLO response. researchgate.net The presence of π-conjugated systems and intramolecular charge transfer (ICT) from electron-donating to electron-accepting groups are known to enhance NLO properties. chemrxiv.orgresearchgate.net

Theoretical studies on similar compounds, such as chalcones, have demonstrated the effectiveness of DFT calculations in predicting NLO behavior. For example, the NLO properties of (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one were investigated using DFT at the CAM-B3LYP/6-311++G(d,p) level of theory, revealing a significant third-order nonlinear susceptibility. rsc.orgnih.gov In another study, the first hyperpolarizability of (2E)-1-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one was calculated, highlighting its potential for NLO applications. researchgate.net

For this compound, a computational study would typically involve geometry optimization followed by the calculation of electronic properties using a suitable functional and basis set, such as B3LYP/6-31G(d,p). researchgate.net The calculated values for dipole moment, polarizability, and hyperpolarizability would provide insight into its potential as an NLO material. The presence of the electron-withdrawing dichlorophenyl ring and the carbonyl group could facilitate charge transfer, potentially leading to a notable NLO response.

The table below presents theoretical NLO data for a structurally related chalcone (B49325), which can serve as a reference for the expected properties of this compound.

Theoretical NLO Properties of a Related Chalcone Derivative

Parameter Calculated Value
Dipole Moment (μ) 3.06 D (Ground State), 3.90 D (Excited State)
HOMO-LUMO Gap 6.09 eV (Theoretical)
Average Polarizability (α) -

Data is for (2E)-1-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one and is used for illustrative comparison. researchgate.net Dashes indicate data not provided in the source.

The total first hyperpolarizability (βtot) is a key indicator of the second-order NLO activity of a molecule. mdpi.com A higher value suggests a more pronounced NLO effect. By comparing the calculated βtot of this compound with that of known NLO materials like urea, its potential for NLO applications can be assessed. researchgate.net

Mechanistic Molecular Interactions and Biochemical Studies in Vitro, Non Clinical Focus

Enzyme Binding and Inhibition Mechanisms in Pure Enzyme Systems

The 2,6-dichlorophenyl moiety, a core component of 1-(2,6-Dichlorophenyl)propan-1-one, is integral to the design of potent enzyme inhibitors. Research has particularly highlighted its role in the development of Abl kinase inhibitors. medchemexpress.com Kinases are a crucial class of enzymes, and their inhibition is a key mechanism in treating diseases like chronic myelogenous leukemia (CML). researchgate.net

In pure enzyme systems, the inhibition mechanism often involves the binding of the inhibitor to the enzyme's active site, preventing the natural substrate from binding and thus blocking the enzyme's catalytic activity. nih.gov The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Receptor Ligand Binding and Allosteric Modulation at the Molecular Level

The 2,6-dichlorophenyl structure is also a key feature in molecules that act as allosteric modulators of receptors. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change that can enhance or diminish the receptor's response to its natural ligand. nih.gov This mechanism offers the potential for greater selectivity and a reduction in side effects compared to traditional orthosteric ligands. nih.gov

A notable example is the compound LY3154207, a potent and selective positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor. acs.orgnih.gov LY3154207 contains a 2-(2,6-dichlorophenyl)acetyl moiety, which is structurally related to this compound. In vitro studies using human embryonic kidney cells (HEK293) expressing the D1 receptor showed that LY3154207 significantly potentiates the receptor's response to dopamine. acs.org

Cryo-electron microscopy (cryo-EM) structures have revealed that LY3154207 binds within a pocket on the intracellular side of the D1 receptor. nih.gov This binding event stabilizes a specific active conformation of the receptor, enhancing its signaling cascade. The interaction involves the 2,6-dichlorophenyl group fitting into a hydrophobic cavity formed by transmembrane helices, illustrating the molecular basis for its allosteric modulation. nih.gov This distinct pharmacological profile, which avoids issues like tachyphylaxis (rapidly diminishing response), highlights the therapeutic potential of targeting allosteric sites. acs.orgnih.gov

Theoretical Modeling of Ligand-Target Interactions (e.g., Molecular Docking for Binding Mode Prediction)

Theoretical modeling, particularly molecular docking, is a powerful tool for predicting how a ligand like a derivative of this compound might bind to its target protein. arxiv.org These computational methods predict the preferred orientation and conformation of a ligand within a binding site and estimate the strength of the interaction, often expressed as a binding affinity or score. nih.govnih.gov

In the case of the D1 receptor PAM, LY3154207, molecular docking and dynamic simulations have been instrumental in understanding its binding mechanism. nih.gov Initial homology models, built before experimental structures were available, predicted a "vertical" binding orientation for the molecule. nih.gov However, subsequent cryo-EM structures revealed that LY3154207 can adopt a stable "horizontal" orientation within its allosteric site. nih.gov

Molecular dynamics simulations further elucidated the impact of LY3154207 binding on the receptor's structure. These studies showed that the presence of the PAM leads to a tightening of the extracellular region of the receptor while promoting an opening of the intracellular region, which is consistent with receptor activation. nih.gov The simulations also confirmed the stability of the horizontal binding pose, providing a detailed, dynamic picture of the ligand-target interaction at an atomic level. nih.gov Such computational approaches are crucial for rational drug design and for interpreting experimental data. researchgate.net

Table 1: Theoretical Modeling Approaches for Ligand-Target Interaction Analysis

Modeling Technique Application Key Insights
Homology Modeling Predicting the 3D structure of a target protein based on a known template structure. Used to create initial models of the D1 receptor for docking studies before experimental structures were solved. nih.gov
Molecular Docking Predicting the binding pose and affinity of a ligand to a receptor. Predicted potential binding orientations (vertical vs. horizontal) of LY3154207 in the D1 receptor's allosteric site. nih.govarxiv.org
Molecular Dynamics (MD) Simulation Simulating the movement of atoms and molecules over time to study the stability and conformational changes of the ligand-receptor complex. Confirmed the stability of the horizontal binding pose of LY3154207 and revealed its effect on receptor conformation (tightening of the extracellular region, opening of the intracellular region). nih.gov
Structure-Activity Relationship (SAR) Mapping Identifying relationships between chemical structure and biological activity to guide optimization. Used to analyze how modifications to chemical scaffolds affect their binding affinity and functional activity on targets like the TSHR. rsc.org

This table is interactive. Click on the headers to sort the data.

Structure-Mechanism Relationships for the 2,6-Dichlorophenyl Scaffold in Molecular Recognition

The 2,6-dichlorophenyl scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Its properties are key to its role in molecular recognition. nih.gov The two chlorine atoms are crucial for several reasons: they increase the lipophilicity of the phenyl ring, which can enhance its ability to bind to hydrophobic pockets in proteins, and they act as steric hindrances that lock the phenyl ring into a specific conformation relative to the rest of the molecule. This restricted rotation can be critical for fitting into a precisely shaped binding site.

Structure-activity relationship (SAR) studies consistently demonstrate the importance of this scaffold. For instance, in the development of Abl kinase inhibitors based on the pyrido[2,3-d]pyrimidin-7-one core, the presence and position of the 2,6-dichlorophenyl group are critical for high potency. medchemexpress.comresearchgate.net Similarly, conformational analysis of the D1 receptor PAM LY3154207 showed that the molecule adopts an unusual boat conformation, which is influenced by the bulky 2,6-dichlorophenylacetyl group, allowing for an optimal fit into the allosteric binding site. acs.org

The systematic investigation of how small structural changes impact biological activity and mechanism of action is central to understanding these relationships. rsc.org The 2,6-dichlorophenyl scaffold provides a rigid anchor that orients the rest of the molecule for optimal interaction with its biological target, a fundamental principle in molecular recognition and rational drug design. nih.gov

Analytical Research Methodologies for 1 2,6 Dichlorophenyl Propan 1 One and Its Chemical Relatives

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental to the analysis of 1-(2,6-Dichlorophenyl)propan-1-one, providing the high-resolution separation needed for purity assessment and real-time reaction monitoring. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of aromatic ketones like this compound. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. For ketones, derivatization with an agent like dinitrophenylhydrazine (DNPH) can be employed to enhance UV detection. A typical HPLC method for a related dichlorophenyl compound involved a C18 column with a mobile phase of acetonitrile and a phosphate buffer, demonstrating the utility of this approach. researchgate.net

ParameterTypical Conditions for Aromatic Ketone Analysis
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water/Buffer (e.g., Phosphate buffer)
Detector UV/VIS Detector (e.g., at 225 nm or 360 nm post-derivatization)
Flow Rate 1.0 mL/min
Column Temperature 30 °C

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile and semi-volatile compounds such as this compound. The choice of column and detector is critical for achieving the desired separation and sensitivity. For organochlorine compounds, a medium-polarity, low-bleed capillary column is often recommended. libretexts.org An electron capture detector (ECD) is highly sensitive to halogenated compounds and is therefore an excellent choice for detecting dichlorinated molecules. epa.gov Alternatively, a Flame Ionization Detector (FID) can be used for more general-purpose analysis. epa.gov

ParameterTypical Conditions for Halogenated Aromatic Compound Analysis
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film)
Stationary Phase Polyphenylmethylsiloxane (e.g., DB-5.MS) or 6% Cyanopropylphenyl/94% Methylpolysiloxane
Injection Temperature Sufficient to volatilize the analyte (e.g., 250 °C)
Carrier Gas Helium or Nitrogen
Detector Electron Capture Detector (ECD) or Flame Ionization Detector (FID)
Temperature Program Oven temperature program from 50 to 320 °C at 20 °C/min

Densitometric Methods for Quantification in Chemical Formulations and Solutions

Densitometric methods, which involve quantitative analysis on Thin-Layer Chromatography (TLC) plates, offer a simple, rapid, and cost-effective alternative to HPLC for quantification. A chromatographic-densitometric method was successfully developed for the identification and quantification of diclofenac and its structurally related impurity, 1-(2,6-dichlorophenyl)indolin-2-one. This demonstrates the applicability of the technique to closely related dichlorophenyl compounds.

The method involves spotting the sample on a TLC plate, developing the chromatogram with a suitable mobile phase to separate the components, and then quantifying the analyte by scanning the plate with a densitometer at a specific wavelength.

ParameterMethod Details for a Related Dichlorophenyl Compound
Stationary Phase TLC silica gel coated plates
Mobile Phase Cyclohexane-Chloroform-Methanol (12:6:1, v/v/v)
Detection Densitometric detection in UV at λ=248 nm
Recovery 92.34% for 1-(2,6-dichlorophenyl)indolin-2-one

This technique is particularly useful for quality assessment in pharmaceutical preparations and can yield reliable results that are comparable to those obtained by HPLC.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Structural Confirmation and Impurity Profiling in Synthetic Mixtures

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the unambiguous structural confirmation of this compound and the comprehensive profiling of impurities. ijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a cornerstone for the analysis of volatile and semi-volatile impurities in pharmaceutical materials. thermofisher.com The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides mass information for each component, allowing for confident structural elucidation based on fragmentation patterns. thermofisher.com High-resolution accurate mass spectrometry (HRAMS) coupled with GC can provide sub-ppm mass accuracy, enabling the clear assignment of elemental compositions for unknown impurities. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS has become a vital tool in all phases of drug development for impurity profiling. chimia.ch It is particularly advantageous for analyzing less volatile or thermally labile compounds that are not suitable for GC. The combination of LC separation with the molecular weight and structural data from the mass spectrometer allows for the detection, identification, and quantification of reaction by-products and degradation products. chimia.ch LC-MS is frequently used for the analysis of synthetic cathinones, a class of compounds structurally related to this compound. researchgate.net

These hyphenated methods are critical for adhering to regulatory requirements which mandate rigorous impurity profiling to ensure the safety and efficacy of pharmaceutical products. thermofisher.com

Method Validation and Robustness Studies for Research Applications

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. nih.govijprajournal.com Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. researchgate.net Key validation parameters are defined by regulatory bodies like the International Conference on Harmonisation (ICH). seejph.com

Key Validation Parameters:

ParameterDescription
Accuracy The closeness of test results to the true value. Determined by analyzing a sample with a known concentration. gavinpublishers.com
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. gavinpublishers.com
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. gavinpublishers.com
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. gavinpublishers.com
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. gavinpublishers.com

Robustness Studies:

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. chromatographytoday.comchromatographyonline.com It provides an indication of the method's reliability during normal usage and is typically evaluated during the development phase. chromatographytoday.com For an HPLC method, robustness would be assessed by intentionally varying parameters such as:

pH of the mobile phase chromatographytoday.com

Mobile phase composition and ratio chromatographytoday.comnih.gov

Column temperature chromatographytoday.comnih.gov

Flow rate chromatographytoday.com

Detection wavelength nih.gov

By understanding which factors most influence the method's performance, tolerance limits can be established to ensure the method remains reliable when transferred between different laboratories, instruments, or analysts. chromatographyonline.comnih.gov

Future Directions and Emerging Research Avenues for 1 2,6 Dichlorophenyl Propan 1 One

Development of Novel Synthetic Routes with Enhanced Efficiency, Sustainability, or Stereoselectivity

While classical methods like Friedel-Crafts acylation are standard for preparing aryl ketones, future research will likely target more advanced synthetic strategies for 1-(2,6-dichlorophenyl)propan-1-one and its derivatives. The emphasis will be on improving efficiency, reducing environmental impact, and controlling stereochemistry.

Stereoselectivity : The reduction of the ketone in this compound would create a chiral center, leading to the alcohol 1-(2,6-dichlorophenyl)propan-1-ol (B2988691). fluorochem.co.uk Achieving high stereoselectivity in such transformations is crucial for pharmaceutical applications. A key emerging area is biocatalysis, using enzymes like ketoreductases and alcohol dehydrogenases to perform highly enantioselective reductions. For instance, research on the asymmetric reduction of the related compound 2-chloro-1-(2,4-dichlorophenyl)ethanone using ketoreductases has demonstrated the potential to achieve high yields (83.2%) and excellent enantiomeric excess (>99.9%). researchgate.net Similarly, enantiocomplementary bioreductions of related ketone substrates have been achieved using yeast strains and recombinant alcohol dehydrogenases, yielding enantiopure alcohols. nih.gov Applying these biocatalytic systems to this compound could provide efficient access to its chiral alcohol derivatives.

Integration of Advanced Computational Approaches for Predicting Complex Molecular Behavior and Reactivity

Computational chemistry is becoming an indispensable tool for predicting molecular properties and guiding experimental work. For this compound, advanced computational methods can provide insights that are difficult to obtain through experiments alone.

Conformational and Reactivity Analysis : For complex molecules containing the dichlorophenyl moiety, conformational studies have been used to understand their three-dimensional structure and propose binding poses with biological targets. acs.orgnih.govresearchgate.net Similar approaches, such as Density Functional Theory (DFT), can be applied to this compound. DFT calculations can elucidate frontier molecular orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps. rsc.org This information helps predict the most reactive sites for electrophilic and nucleophilic attack, guiding the design of new chemical transformations.

Prediction of Physicochemical Properties : Computational models are increasingly used to estimate key physical and chemical properties. Group contribution methods have been successfully used to estimate the critical properties of related compounds like 2,6-dichlorotoluene. acs.org For derivatives of this compound, such as the corresponding alcohol, computational tools can predict values like collision cross-sections, which are relevant in mass spectrometry analysis. uni.lu These predictive capabilities accelerate material characterization and reduce the need for extensive experimental measurements.

Exploration of New Chemical Transformations and Synthetic Applications for the Dichlorophenyl Ketone Moiety

The dichlorophenyl ketone structure within this compound serves as a versatile synthetic handle for building more complex molecules. Future research will likely uncover new reactions and applications for this moiety.

Intermediate for Complex Synthesis : The 2,6-dichlorophenyl group is a key component in certain pharmacologically active molecules. For example, a derivative, 2-(2,6-dichlorophenyl)acetic acid, is used as a building block in the synthesis of potent and selective modulators of the dopamine (B1211576) D1 receptor. acs.orgnih.gov The ketone functionality in this compound offers a reactive site for transformations such as amidation (after conversion to an acid), reduction to an alcohol, or elaboration of the propyl chain, thereby serving as a precursor to novel, biologically relevant compounds.

Monomer for Novel Polymers : Ketone-containing molecules can be used in the synthesis of advanced polymers. Research has shown that keto acids can be converted into polyketal compounds, which are useful as monomers for creating polyesters, polyurethanes, and other polymers. google.com The ketone group on this compound could be exploited in similar polymerization strategies, potentially leading to new poly(aryl ether ketone) (PEEK)-type materials with tailored thermal and mechanical properties. nih.gov

Novel Heterocyclic Synthesis : The dichlorophenyl group is also found in various heterocyclic compounds with important biological activities. nih.gov The reactivity of the ketone and the adjacent carbons could be leveraged to construct new heterocyclic rings, such as pyrazoles or pyridazines, attached to the dichlorophenyl scaffold.

Synergistic Application of Spectroscopic and Computational Techniques for Deeper Structural Insights

The most comprehensive understanding of a molecule's structure and properties comes from combining experimental data with computational analysis. This synergistic approach is a major future direction for the study of this compound.

Complete Structural Characterization : A thorough investigation would involve a suite of spectroscopic and analytical methods. As demonstrated in studies of a related fluorinated chalcone (B49325), a combination of techniques provides a complete picture of a molecule's identity and purity. rsc.org This includes Nuclear Magnetic Resonance (¹H, ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). For definitive structural elucidation, single-crystal X-ray diffraction (XRD) is invaluable, providing precise data on bond lengths, bond angles, and crystal packing. acs.orgnih.gov

Bridging Experiment and Theory : The power of the synergistic approach lies in using computational results to interpret and enhance experimental findings. For example, DFT calculations can be used to simulate the vibrational (IR and Raman) spectra of this compound, allowing for precise assignment of the experimentally observed absorption bands. rsc.org Similarly, combining XRD data with computational modeling, such as Hirshfeld surface analysis, can reveal detailed information about intermolecular interactions that govern the crystal structure. rsc.org This integrated methodology provides deeper insights than either approach could achieve alone.

The following table summarizes how a combination of techniques can be applied for a comprehensive analysis, based on methodologies used for similar compounds. rsc.org

TechniqueTypeInformation Gained
NMR Spectroscopy ExperimentalProvides the carbon-hydrogen framework and chemical environment of atoms.
IR & Raman Spectroscopy ExperimentalIdentifies functional groups and vibrational modes of the molecule.
Mass Spectrometry (MS) ExperimentalDetermines the molecular weight and fragmentation pattern.
X-Ray Diffraction (XRD) ExperimentalDetermines the precise 3D atomic structure and crystal packing.
Density Functional Theory (DFT) ComputationalPredicts geometry, electronic structure, and spectroscopic properties.
Hirshfeld Surface Analysis ComputationalVisualizes and quantifies intermolecular interactions within the crystal.

Q & A

Basic Synthesis and Characterization

Q1. What synthetic routes are commonly employed to prepare 1-(2,6-Dichlorophenyl)propan-1-one, and how are its purity and structural integrity validated? Methodological Answer:

  • Synthesis : Friedel-Crafts acylation is a plausible route, where 2,6-dichlorobenzene reacts with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternatively, Claisen-Schmidt condensation (as seen in analogous propanone derivatives) may be adapted by reacting 2,6-dichlorobenzaldehyde with acetone under basic conditions .
  • Characterization :
    • Spectroscopy : IR confirms the ketone group (C=O stretch ~1700 cm⁻¹). ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm) and methyl/methylene groups (δ 1.2–2.5 ppm) .
    • Mass Spectrometry : HR-MS provides molecular ion ([M+H]⁺) and fragment patterns to verify the molecular formula (C₉H₈Cl₂O) .
    • XRD : Single-crystal X-ray diffraction resolves the three-dimensional structure and confirms bond lengths/angles .

Advanced Structural and Computational Analysis

Q2. How do experimental (XRD) and computational (DFT) bond parameters compare for this compound, and what factors contribute to discrepancies? Methodological Answer:

  • Experimental vs. Theoretical : XRD-derived bond lengths (e.g., C=O: ~1.22 Å) and angles are compared with DFT-optimized geometries using software like Gaussian or ORCA. Discrepancies may arise from crystal packing effects (e.g., hydrogen bonding) not modeled in gas-phase DFT calculations .
  • DFT Workflow :
    • Basis sets (e.g., B3LYP/6-311G**) are selected for accuracy.
    • UV-Vis simulations predict λmax, which are validated against experimental spectra .
  • Example : For a structurally similar compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, DFT bond angles deviated by <2° from XRD data, attributed to intermolecular interactions in the solid state .

Data Contradictions in Spectroscopic Assignments

Q3. How can conflicting NMR or IR spectral data for this compound be resolved? Methodological Answer:

  • NMR Conflicts :
    • Solvent Effects : Aromatic proton shifts vary in DMSO-d₆ vs. CDCl₃. Use deuterated solvents consistently .
    • Dynamic Effects : Rotameric equilibria in the propanone chain may split peaks. Variable-temperature NMR (e.g., 25°C to −40°C) can resolve this .
  • IR Anomalies : Impurities (e.g., residual solvents) may introduce extraneous peaks. Purify via column chromatography (silica gel, hexane/EtOAc) and reanalyze .

Mechanistic Insights in Bioactivity Studies

Q4. What methodologies are used to evaluate the antimicrobial activity of this compound, and how are contradictory bioassay results addressed? Methodological Answer:

  • Bioassays :
    • MIC Determination : Broth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Control Compounds : Compare with known antimicrobial agents (e.g., chloramphenicol) to validate assay conditions .
  • Addressing Contradictions :
    • Strain Variability : Test multiple clinical isolates to account for resistance mechanisms.
    • Solubility Issues : Use DMSO as a co-solvent (≤1% v/v) to enhance compound dissolution without cytotoxicity .

Stability and Degradation Profiling

Q5. How does photodegradation impact the stability of this compound, and what analytical methods track its degradation products? Methodological Answer:

  • Stability Studies :
    • Light Exposure : Store samples under UV light (λ = 254 nm) and monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
    • Degradation Products : LC-MS identifies byproducts (e.g., dechlorinated derivatives or oxidation products) .
  • Preventive Measures : Use amber glassware and antioxidants (e.g., BHT) to mitigate photolytic cleavage of the C-Cl bond .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.